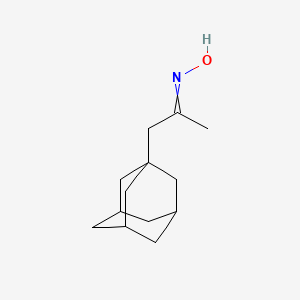

1-Adamantyl-2-propanone oxime

Description

1-Adamantyl-2-propanone oxime is a derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure and exceptional stability. The adamantyl group is widely utilized in drug design due to its lipophilicity, metabolic resistance, and ability to enhance bioavailability . The oxime functional group (–NOH) in this compound may confer unique reactivity, enabling applications in medicinal chemistry or material science.

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N-[1-(1-adamantyl)propan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C13H21NO/c1-9(14-15)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h10-12,15H,2-8H2,1H3 |

InChI Key |

SQUGMPZYVBNHMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)CC12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis and Derivatization

1-Adamantyl-2-propanone oxime undergoes hydrolysis under acidic or basic conditions to regenerate the parent ketone. Analogous adamantyl oximes exhibit:

-

Acidic hydrolysis : Conversion to ketones via cleavage of the C=N bond .

-

Amide formation : Ritter reactions trap carbocations with nitriles, forming acetamides (e.g., 121 in Scheme 30 of ), which hydrolyze to amines .

-

Oxidative hydrolysis : Jones reagent (CrO₃/H₂SO₄) oxidizes alcohols to ketones or carboxylic acids .

Substitution Reactions

Halogenation and nucleophilic substitutions are common for adamantyl oximes:

-

Halogenation : Reaction with PCl₃/PCl₅ or PBr₃/PBr₅ yields 1,2-dihalogenated adamantanes (e.g., 126 , 129 ), often accompanied by elimination products .

-

Nucleophilic attack : Carbocations generated from oximes react with nucleophiles (e.g., iodide, acetonitrile) to form substituted derivatives .

Oxidation and Rearrangement

Adamantyl oximes participate in complex rearrangements and oxidative pathways:

-

Wagner–Meerwein rearrangements : Acid-promoted strain release generates bridged carbocations (e.g., 117 ), which stabilize via hyperconjugation and delocalization .

-

Meinwald rearrangements : Formation of carbaldehydes or ketones from oxirane intermediates .

Metal-Involving Reactions

Oximes, including adamantyl derivatives, engage in metal-catalyzed transformations:

-

Gold(I) catalysis : Activation of alkenes for nucleophilic attack by oxime oxygen, forming O-allyl oximes .

-

Copper(I) catalysis : Oxime participation in Ullmann-type coupling reactions with aryl halides .

Biological and Chemical Significance

While specific data for 1-adamantyl-2-propanone oxime is limited, related adamantyl oximes exhibit:

Comparison with Similar Compounds

Structural Similarities

- Adamantan-2-one Oxime (CAS 4500-12-3): Shares the adamantane core but differs in the oxime’s position and substituents. Limited data exist on its properties .

- Di(1H-tetrazol-5-yl) Methanone Oxime: Contains multiple tetrazole rings, enhancing hydrogen bonding and thermal stability .

- Olesoxime (Cholest-4-en-3-one Oxime) : A cholesterol-like oxime with a steroid backbone, contrasting with the adamantane framework .

Physicochemical Properties

*Estimated based on adamantane derivatives.

Key Research Findings and Gaps

- Thermal Stability: Adamantane derivatives generally exhibit high thermal resistance, but oxime-substituted analogs like di(1H-tetrazol-5-yl) methanone oxime surpass 1-adamantyl-2-propanone oxime in decomposition temperatures due to intermolecular H-bonding .

- Therapeutic Potential: Adamantane-oxime hybrids remain underexplored compared to cholesterol-like oximes (e.g., Olesoxime) .

- Toxicity : While some oximes (e.g., phosgene oxime) are highly hazardous, others (e.g., naringin-derived oximes) show promising safety profiles .

Q & A

Basic Research Question

- ¹H/¹³C NMR : The adamantyl group’s rigid structure produces distinct upfield shifts (δ 1.6–2.1 ppm for adamantyl protons). Oxime protons (N–OH) appear as broad singlets (δ 9–11 ppm) .

- IR spectroscopy : Confirm oxime formation via C=N stretch (~1640 cm⁻¹) and O–H stretch (~3200 cm⁻¹) .

Advanced Consideration : Conflicting data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .

How does the adamantyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The adamantyl group’s steric bulk hinders SN2 mechanisms but stabilizes carbocation intermediates in SN1 pathways. Methodology:

- Kinetic studies : Compare reaction rates with non-bulky analogs (e.g., cyclohexyl derivatives) under identical conditions .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state geometries and activation energies .

What safety protocols are essential when handling 1-Adamantyl-2-propanone oxime in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use P95 respirators if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

How can computational chemistry predict the biological activity of 1-Adamantyl-2-propanone oxime derivatives?

Advanced Research Question

- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR models : Corporate Hammett constants and logP values to predict bioavailability and toxicity .

What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Advanced Research Question

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.

- ANOVA with post-hoc tests : Compare means across concentration groups (p < 0.05 significance threshold) .

How should researchers report synthetic yields and characterization data to ensure reproducibility?

Basic Research Question

- MIAME standards : Document solvent purity, reaction times, and purification methods (e.g., column chromatography gradients) .

- Supplementary data : Include raw NMR spectra (FID files) and HPLC chromatograms in public repositories .

What mechanistic studies elucidate the oxidative degradation pathways of 1-Adamantyl-2-propanone oxime?

Advanced Research Question

- Isotopic labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation during hydrolysis .

- LC-MS/MS : Identify degradation products (e.g., adamantyl carboxylic acids) and propose fragmentation pathways .

How does the compound’s logP value influence its application in membrane permeability assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.